molecular formula C13H14N2O3 B14338403 3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid CAS No. 104904-55-4

3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid

Cat. No.: B14338403
CAS No.: 104904-55-4
M. Wt: 246.26 g/mol
InChI Key: DLJMDUUDAXCMLR-UHFFFAOYSA-N
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Description

3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a hydrazone derivative of cyclohexanone This compound is characterized by its unique structure, which includes a carboxylic acid group, an aromatic ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid typically involves the reaction of 3-hydrazinobenzoic acid with cyclohexanone. The reaction proceeds through the formation of a hydrazone linkage between the hydrazine group of 3-hydrazinobenzoic acid and the carbonyl group of cyclohexanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the hydrazone bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The hydrazone linkage can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity. The aromatic ring and carboxylic acid group may also contribute to its binding affinity and specificity towards certain proteins or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

104904-55-4

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

3-[2-(2-oxocyclohexylidene)hydrazinyl]benzoic acid

InChI

InChI=1S/C13H14N2O3/c16-12-7-2-1-6-11(12)15-14-10-5-3-4-9(8-10)13(17)18/h3-5,8,14H,1-2,6-7H2,(H,17,18)

InChI Key

DLJMDUUDAXCMLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=NNC2=CC=CC(=C2)C(=O)O)C1

Origin of Product

United States

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